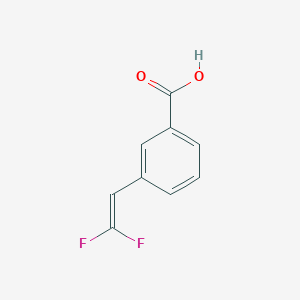

3-(2,2-Difluoroethenyl)benzoic acid

Description

Properties

IUPAC Name |

3-(2,2-difluoroethenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJBZIICSESKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C=C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287315-95-9 | |

| Record name | 3-(2,2-difluoroethenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethenyl)benzoic acid typically involves the introduction of the difluoroethenyl group onto a benzoic acid derivative. One common method is the reaction of 3-bromobenzoic acid with difluoroethylene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of 3-(2,2-Difluoroethenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(2,2-Difluoroethenyl)benzoic acid can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol or aldehyde derivatives.

Substitution: The difluoroethenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylate derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2,2-Difluoroethenyl)benzoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of difluoroethenyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the difluoroethenyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, 3-(2,2-Difluoroethenyl)benzoic acid can be used in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethenyl)benzoic acid involves its interaction with specific molecular targets. The difluoroethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the benzoic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- 3-(2,2-Difluorovinyl)benzoic acid

- 3-(2,2-Difluoroethyl)benzoic acid

- 3-(2,2-Difluoropropenyl)benzoic acid

Comparison: 3-(2,2-Difluoroethenyl)benzoic acid is unique due to the presence of the difluoroethenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and stability profiles. For instance, the difluoroethenyl group can enhance the compound’s resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-(2,2-difluoroethenyl)benzoic acid, and what are the critical reaction parameters?

Answer: The synthesis of fluorinated benzoic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-bromo-3-(2,2-difluoroethoxy)benzoic acid (structurally analogous) is synthesized via nucleophilic substitution between 4-bromobenzoic acid and 2,2-difluoroethanol using potassium carbonate in dimethylformamide (DMF) under reflux . Key parameters include:

- Temperature control : Heating to 80–100°C ensures sufficient activation energy.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Base selection : K₂CO₃ or Cs₂CO₃ is preferred for deprotonation.

Challenges include regioselectivity and side reactions from fluorine’s electronegativity; TLC or HPLC monitoring is advised to track intermediates .

Q. How can the structural integrity of 3-(2,2-difluoroethenyl)benzoic acid be validated post-synthesis?

Answer: Use a combination of:

- NMR spectroscopy : NMR identifies fluorine environments (e.g., geminal difluoro groups at δ −110 to −120 ppm). NMR confirms aromatic substitution patterns .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M-H]⁻ at m/z 215.02 for C₉H₅F₂O₂).

- X-ray crystallography (if crystalline) : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and fluorine positions .

Q. What solubility challenges arise with fluorinated benzoic acids, and how can they be mitigated?

Answer: Fluorine’s hydrophobicity reduces aqueous solubility. Strategies include:

- pH adjustment : Deprotonate the carboxylic acid (pKa ~2.5–3.0) using buffers (pH >4).

- Co-solvents : DMSO or ethanol (10–20% v/v) improves solubility without denaturing biological targets .

- Derivatization : Methyl ester formation (e.g., with MeOH/H₂SO₄) enhances lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered fluorine positions) be resolved for fluorinated benzoic acids?

Answer: Disorder in fluorine positions is common due to their small atomic radius. Mitigation strategies:

- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K).

- SHELXL refinement : Use PART and EXYZ commands to model disorder.

- DFT calculations : Compare experimental data with computational models (e.g., Gaussian) to validate geometries .

Example: In 3,5-difluoro-2-hydroxybenzoic acid, SHELXPRO resolved fluorine disorder by partitioning occupancy between two sites .

Q. What mechanistic insights explain the biological activity of fluorinated benzoic acids in enzyme inhibition?

Answer: Fluorine’s electronegativity and steric effects modulate binding. For example:

- Enzyme active-site interactions : The difluoroethenyl group in 3-(2,2-difluoroethenyl)benzoic acid may mimic carboxylate substrates in cyclooxygenase (COX) inhibition, as seen in salicylic acid derivatives .

- Kinetic studies : Competitive inhibition constants () are determined via Lineweaver-Burk plots. Fluorine’s inductive effect stabilizes transition states, reducing .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying trace impurities in fluorinated benzoic acids?

Answer:

- Column selection : C18 columns with trifluoroacetic acid (0.1% TFA) in mobile phase improve peak symmetry.

- Detection : UV at 254 nm (aromatic absorption) or CAD (charged aerosol detection) for non-UV-active impurities.

- Method validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (e.g., LOD <0.1% for halogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.